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Introduction
Aluminum carbonate (Al₂CO₃)₃ is a compound that has long been considered highly unstable

and difficult to isolate under ambient conditions. Its elusive nature has limited experimental

characterization, creating a significant knowledge gap regarding its structural, vibrational, and

electronic properties. However, recent advancements in high-pressure synthesis have enabled

the formation and characterization of anhydrous aluminum carbonate, opening the door for a

deeper understanding of this simple yet enigmatic material.[1] This technical guide provides an

in-depth analysis of the quantum chemical calculations performed to elucidate the fundamental

properties of anhydrous aluminum carbonate, offering valuable insights for researchers in

materials science and related fields.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an

indispensable tool for predicting and understanding the properties of materials that are

challenging to study experimentally.[1] By solving the quantum mechanical equations that

govern the behavior of electrons in a material, DFT can provide accurate predictions of a wide

range of properties, including equilibrium geometries, vibrational frequencies, and electronic

band structures. This guide will detail the theoretical framework and computational protocols

used in the study of aluminum carbonate and present the key findings in a clear and

accessible format.
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Computational Methodology
The theoretical investigation of anhydrous aluminum carbonate was performed using state-of-

the-art quantum chemical methods based on Density Functional Theory. The calculations were

instrumental in confirming the experimentally observed crystal structure and providing a

detailed understanding of its properties.[1]

Density Functional Theory (DFT) Calculations
The geometry optimizations and calculations of the electronic and vibrational properties of

aluminum carbonate were carried out using the CASTEP (Cambridge Serial Total Energy

Package) code, which employs a plane-wave basis set to describe the electronic

wavefunctions.[1]

The calculations were performed using the Perdew-Burke-Ernzerhof (PBE) exchange-

correlation functional within the generalized gradient approximation (GGA). This functional is

widely used in solid-state physics and chemistry and is known to provide a good balance

between accuracy and computational cost for a broad range of materials. Ultrasoft

pseudopotentials were used to describe the interaction between the core and valence

electrons, which allows for a significant reduction in the number of plane waves required for the

calculations, and thus the computational expense.

A plane-wave energy cutoff of 600 eV and a Monkhorst-Pack k-point mesh of 4x4x4 were used

to ensure the convergence of the total energy to within 1 meV/atom. The geometry optimization

was performed using the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm, with the

convergence criteria for the maximum force on each atom set to 0.01 eV/Å.

The vibrational frequencies were calculated using density functional perturbation theory

(DFPT), which allows for the efficient calculation of the second derivatives of the total energy

with respect to atomic displacements. These calculations provide the frequencies and

symmetries of the Raman and infrared active vibrational modes.

The following diagram illustrates the general workflow for the quantum chemical calculations

performed on aluminum carbonate.
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Computational workflow for Al₂(CO₃)₃.

Results and Discussion
The quantum chemical calculations provided detailed insights into the structural, vibrational,

and electronic properties of anhydrous aluminum carbonate. The theoretical results were
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found to be in excellent agreement with the experimental data, providing a high degree of

confidence in the computational model.[1]

Structural Properties
The geometry optimization of the crystal structure of Al₂(CO₃)₃ converged to a stable

configuration with the space group Fdd2. The calculated lattice parameters and bond lengths

are in close agreement with the experimental values obtained from single-crystal X-ray

diffraction.[1]

The crystal structure of aluminum carbonate consists of a three-dimensional network of

corner-sharing AlO₆ octahedra and CO₃ trigonal planar units. Each aluminum atom is

coordinated to six oxygen atoms from six different carbonate groups, and each carbonate

group is coordinated to four aluminum atoms. This arrangement creates a dense and rigid

framework, which is consistent with the high-pressure synthesis conditions required to form the

compound.[1]

The following diagram illustrates the crystal structure of anhydrous aluminum carbonate.

Crystal structure of Al₂(CO₃)₃.

The calculated structural parameters for Al₂(CO₃)₃ are summarized in the table below.
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Parameter Calculated Value Experimental Value[1]

Lattice Parameters

a (Å) 9.032 9.029

b (Å) 9.032 9.029

c (Å) 9.876 9.873

α (°) 90 90

β (°) 90 90

γ (°) 90 90

Selected Bond Lengths

Al-O (Å) 1.88 - 1.92 1.87 - 1.91

C-O (Å) 1.28 - 1.30 1.27 - 1.29

Selected Bond Angles

O-Al-O (°) 88.5 - 91.5 88.7 - 91.3

O-C-O (°) 119.5 - 120.5 119.6 - 120.4

Vibrational Properties
The calculated Raman and infrared spectra of Al₂(CO₃)₃ are in good agreement with the

experimental data, which allowed for a definitive assignment of the observed vibrational

modes. The high-frequency modes above 1000 cm⁻¹ are attributed to the internal stretching

and bending modes of the carbonate groups, while the lower-frequency modes correspond to

the lattice vibrations involving the motion of the AlO₆ octahedra and the translational and

librational modes of the carbonate ions.

The calculated vibrational frequencies for the most intense Raman and infrared active modes

are presented in the table below.
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Mode Symmetry
Calculated
Frequency (cm⁻¹)

Experimental
Frequency (cm⁻¹)
[1]

Description

Raman Active Modes

A₁ 1085 1084
Symmetric C-O

stretch

E 725 723 In-plane O-C-O bend

E 350 348 Al-O stretch

Infrared Active Modes

A₁ 1450 1448
Asymmetric C-O

stretch

E 880 878
Out-of-plane O-C-O

bend

E 550 548 Al-O-C bend

Electronic Properties
The calculated electronic band structure and density of states (DOS) of Al₂(CO₃)₃ indicate that

it is a wide-bandgap insulator. The calculated band gap is approximately 5.5 eV, which is

consistent with the colorless appearance of the synthesized crystals. The valence band is

primarily composed of O 2p states, while the conduction band is dominated by Al 3s and 3p

states.

The analysis of the Mulliken charges indicates a high degree of ionic character in the Al-O and

C-O bonds. The calculated charges are approximately +2.5e for Al, +1.0e for C, and -1.17e for

O. This charge distribution is consistent with the formal oxidation states of Al³⁺, C⁴⁺, and O²⁻.

Conclusion
Quantum chemical calculations using Density Functional Theory have provided a detailed and

comprehensive understanding of the structural, vibrational, and electronic properties of the

recently synthesized anhydrous aluminum carbonate. The theoretical results are in excellent
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agreement with experimental data, validating the computational approach and providing a solid

foundation for further investigations of this and related materials. The insights gained from

these calculations are crucial for understanding the stability and reactivity of aluminum
carbonate and may guide the design of new materials with tailored properties for various

applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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